4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid
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Overview
Description
4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid is a complex organic compound with the molecular formula C26H29NO5 and a molecular weight of 435.52 g/mol . This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, a piperidine ring, and an oxane ring, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Fmoc Protection:
Formation of the Oxane Ring: Cyclization reactions to form the oxane ring structure.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.
These reactions are carried out under controlled conditions, often involving the use of organic solvents, catalysts, and specific temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group plays a crucial role in protecting amine functionalities during chemical reactions, allowing for selective modifications. The piperidine and oxane rings contribute to the compound’s stability and reactivity, facilitating its use in various synthetic and biological processes .
Comparison with Similar Compounds
Similar Compounds
(2S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholine-2-carboxylic acid: Similar in structure but contains a morpholine ring instead of a piperidine ring.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: An amino acid derivative with an Fmoc group.
Uniqueness
4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid is unique due to its combination of the Fmoc group, piperidine ring, and oxane ring. This combination provides a balance of stability, reactivity, and versatility, making it suitable for a wide range of applications in synthetic chemistry, biological research, and industrial processes .
Properties
IUPAC Name |
4-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO5/c28-24(29)26(11-15-31-16-12-26)18-9-13-27(14-10-18)25(30)32-17-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,18,23H,9-17H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLQANFRSQWMIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CCOCC2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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